Isocucurbitacin B

Description

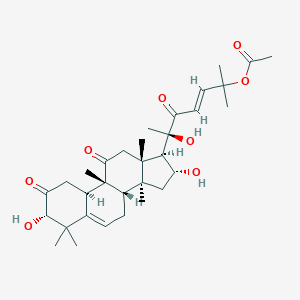

Structure

3D Structure

Properties

IUPAC Name |

[(E,6R)-6-[(3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBZNVRBNJWSPF-DZEACCAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316518 | |

| Record name | Isocucurbitacin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-28-3 | |

| Record name | Isocucurbitacin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17278-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocucurbitacin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocucurbitacin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isocucurbitacin B: A Technical Guide to Natural Sources and Isolation for Drug Discovery and Development

Introduction

Isocucurbitacin B, a member of the cucurbitacin family of tetracyclic triterpenoids, has garnered significant attention within the scientific community for its potent cytotoxic and anticancer properties.[1][2] These compounds are plant-derived secondary metabolites that serve as a defense mechanism against herbivores.[3] The unique chemical scaffold of Isocucurbitacin B presents a compelling starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the natural sources of Isocucurbitacin B and details the methodologies for its extraction, isolation, and purification, tailored for researchers and professionals in drug development.

Natural Sources of Isocucurbitacin B

Isocucurbitacin B is predominantly found in plants belonging to the Cucurbitaceae family, which includes common gourds, melons, and pumpkins.[4][5] However, its presence is not limited to this family, highlighting the diverse biosynthetic capabilities of the plant kingdom.

Key plant sources include:

-

Echinocystis fabacea : This species is a notable source of Isocucurbitacin B.[3]

-

Helicteres isora : The roots of this plant, belonging to the Sterculiaceae family, have been identified as a source of both Cucurbitacin B and Isocucurbitacin B.[1][2][6]

-

Ipomopsis aggregata : This plant is a source of cucurbitacin B, isocucurbitacin B, and 3-epi-isocucurbitacin B.[7]

-

Watermelon Frost (a traditional Chinese medicine) : Extracts from watermelon frost have been found to contain Isocucurbitacin B.[8]

While many plants in the Cucurbitaceae family produce a variety of cucurbitacins, the concentration and specific isomeric forms, such as Isocucurbitacin B, can vary significantly between species and even different plant tissues.[9][10] The highest concentrations are typically found in the fruits and roots of mature plants.[9]

Biosynthesis of Cucurbitacins: A General Overview

The biosynthesis of cucurbitacins, including Isocucurbitacin B, follows the mevalonate (MVA) pathway to form the fundamental cucurbitane-type triterpenoid skeleton.[11][12] The process begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce 2,3-oxidosqualene.[12] This precursor is then cyclized by oxidosqualene cyclase (OSC) to form cucurbitadienol, the backbone of all cucurbitacins.[12][13] Subsequent modifications by cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs) introduce the various functional groups that differentiate the various cucurbitacin analogues.[13][14]

Caption: Simplified overview of the cucurbitacin biosynthesis pathway.

Isolation and Purification of Isocucurbitacin B: A Step-by-Step Technical Protocol

The isolation of Isocucurbitacin B requires a multi-step approach involving extraction and chromatographic purification. The following protocol is a generalized methodology adaptable to various plant sources.

Part 1: Extraction

The initial step involves the extraction of crude cucurbitacins from the plant material. The choice of solvent is critical and is typically a polar organic solvent.

Protocol: Solvent Extraction

-

Preparation of Plant Material : Harvest the desired plant parts (e.g., fruits, roots). Wash thoroughly to remove any contaminants. The material can be air-dried and pulverized to increase the surface area for extraction.

-

Maceration : Submerge the powdered plant material in 90% methanol.[15][16] A general ratio is 1 kg of plant material to 4.5 liters of solvent.[15]

-

Extraction : Allow the mixture to macerate for a period of 2-3 days at room temperature with continuous agitation.[15]

-

Filtration and Concentration : Filter the extract to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[15]

-

Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Caption: General workflow for extraction and solvent partitioning.

Part 2: Chromatographic Purification

Chromatography is an indispensable technique for the separation and purification of individual components from a complex mixture.[18][19] A combination of chromatographic methods is often employed to achieve high purity of Isocucurbitacin B.

Protocol: Column Chromatography

-

Stationary Phase : Silica gel is a commonly used stationary phase for the separation of cucurbitacins.[17]

-

Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves mixtures of chloroform and methanol or ethyl acetate and hexane.

-

Fraction Collection : The eluent is collected in fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing Isocucurbitacin B.

Protocol: High-Performance Liquid Chromatography (HPLC)

For final purification and quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[9]

-

Column : A C18 column is typically used for the separation of cucurbitacins.[15]

-

Mobile Phase : A gradient of acetonitrile in water is a common mobile phase system.[9][15]

-

Detection : UV detection at approximately 230 nm is suitable for cucurbitacins due to their characteristic absorption maxima.[9]

-

Preparative HPLC : For isolating larger quantities of pure Isocucurbitacin B, preparative HPLC is employed, using the conditions optimized during analytical HPLC.[15]

Table 1: Summary of Chromatographic Techniques for Isocucurbitacin B Purification

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Chloroform-Methanol or Hexane-Ethyl Acetate gradient | Initial fractionation of the crude extract. |

| Thin Layer Chromatography (TLC) | Silica Gel | Chloroform-Methanol or Hexane-Ethyl Acetate | Monitoring fractions from column chromatography and assessing purity. |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile-Water gradient | Final purification, quantification, and purity assessment.[9][15] |

Analytical Characterization

Once isolated, the structure and purity of Isocucurbitacin B must be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) : To determine the purity of the isolated compound.

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure and stereochemistry.

Conclusion

The isolation of Isocucurbitacin B from its natural sources is a critical first step in harnessing its therapeutic potential. The methodologies outlined in this guide, from solvent extraction to advanced chromatographic purification, provide a robust framework for obtaining this valuable compound in high purity. As research into the pharmacological activities of Isocucurbitacin B continues, the development of efficient and scalable isolation protocols will be paramount for advancing this promising natural product from the laboratory to clinical applications.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cucurbitacin - Wikipedia [en.wikipedia.org]

- 4. plantarchives.org [plantarchives.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcogrev.com [phcogrev.com]

- 11. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]

- 12. maxapress.com [maxapress.com]

- 13. researchgate.net [researchgate.net]

- 14. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. impactfactor.org [impactfactor.org]

- 16. researchgate.net [researchgate.net]

- 17. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 18. Separation techniques: Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jackwestin.com [jackwestin.com]

An In-Depth Technical Guide to the Biosynthesis of Isocucurbitacin B in Plants

Abstract

Cucurbitacins are a class of highly oxygenated tetracyclic triterpenoids, renowned for their intense bitterness and potent pharmacological activities, including cytotoxic, anti-inflammatory, and anti-cancer effects.[1][2] Isocucurbitacin B, a notable member of this family, is frequently co-isolated with its isomer, cucurbitacin B, from various plant species and is recognized for its significant cytotoxic properties.[3][4] This technical guide provides a comprehensive overview of the isocucurbitacin B biosynthesis pathway for researchers, scientists, and drug development professionals. While the terminal enzymatic steps leading specifically to isocucurbitacin B remain an active area of investigation, this document delineates the well-characterized pathway of its close isomer, cucurbitacin B, as the foundational route. We will explore the core enzymatic machinery, from the initial cyclization of the triterpene skeleton to the intricate tailoring reactions catalyzed by cytochromes P450 and acyltransferases. Furthermore, this guide covers the genetic and transcriptional regulation of the pathway, details robust experimental methodologies for its elucidation, and discusses the future prospects for heterologous production.

The World of Cucurbitacins: Significance of Isocucurbitacin B

Cucurbitacins serve as a primary chemical defense mechanism for plants in the Cucurbitaceae family (e.g., cucumber, melon, watermelon) against herbivores.[5] Beyond their ecological role, these molecules have garnered significant interest from the pharmaceutical industry. Their potent bioactivities are linked to the inhibition of key signaling pathways, such as the JAK/STAT and MAPK pathways, which are often dysregulated in cancer.[2][6]

Isocucurbitacin B is consistently identified as a key bioactive constituent in plants utilized in traditional medicine.[3] Its structural similarity to cucurbitacin B, one of the most studied cucurbitacins, suggests a shared biosynthetic origin and potentially overlapping, yet distinct, therapeutic profiles. Understanding the precise biosynthetic route to isocucurbitacin B is paramount for harnessing its potential, either through targeted plant breeding or through bioengineering in microbial hosts for sustainable production.

The Core Biosynthetic Pathway: From Central Metabolism to the Cucurbitane Skeleton

The biosynthesis of all cucurbitacins begins with the general isoprenoid pathway, culminating in the formation of the universal triterpene precursor, 2,3-oxidosqualene. The subsequent steps define the unique cucurbitane scaffold. The pathway elucidated in melon (Cucumis melo) for cucurbitacin B serves as our primary model.[7]

The Gateway Enzyme: Cucurbitadienol Synthase

The first committed step in cucurbitacin biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase. This enzyme is encoded by the aptly named Bitter (Bi) gene.[8] The action of this single enzyme transforms the linear squalene precursor into the characteristic tetracyclic core structure of cucurbitadienol, the foundational skeleton for all major cucurbitacins.[9]

Tailoring the Scaffold: Cytochrome P450s and Acyltransferases

Following the formation of cucurbitadienol, a series of extensive oxidative modifications are carried out by a cohort of Cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl and keto groups at specific positions on the triterpenoid backbone, creating the high degree of oxygenation characteristic of cucurbitacins.[5] In melon, at least six distinct CYP450 enzymes are involved in the conversion of cucurbitadienol to the penultimate intermediates of cucurbitacin B.[10] The final step in cucurbitacin B synthesis is an acetylation reaction at the C-25 position, catalyzed by a specific acyltransferase (ACT).[7][8]

The proposed sequence for cucurbitacin B is as follows:

-

Cucurbitadienol is produced by the Bi gene product (OSC).

-

A series of hydroxylations and carbonylations occur at various carbons (e.g., C-11, C-20, C-2) catalyzed by multiple CYPs.

-

The final intermediate is acetylated at the C-25 hydroxyl group by an ACT to yield Cucurbitacin B .

dot digraph "Isocucurbitacin B Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} END_DOT Caption: Proposed biosynthesis of Isocucurbitacin B via the Cucurbitacin B pathway.

The Uncharacterized Step: Formation of Isocucurbitacin B

The precise enzymatic reaction that produces isocucurbitacin B has not yet been elucidated. Isocucurbitacin B is a structural isomer of cucurbitacin B, and their frequent co-isolation suggests a very close biosynthetic relationship.[3][11] Two primary hypotheses exist:

-

Divergent Pathway: A late-stage intermediate in the cucurbitacin B pathway is shunted by a specific enzyme (likely a CYP or an isomerase) to form an "iso" precursor, which is then converted to isocucurbitacin B.

-

Post-Synthetic Isomerization: Cucurbitacin B is synthesized first and is then converted directly to isocucurbitacin B by an isomerase.

Identifying the gene and enzyme responsible for this transformation is a key research objective that would provide the final piece of the puzzle for engineering the production of this specific, high-value compound.

Genetic and Transcriptional Regulation

The production of cucurbitacins is not constitutive; it is tightly controlled at the genetic level, often in a tissue-specific manner. This regulation ensures that these toxic defense compounds are produced where and when they are needed, for instance, in leaves and fruits to deter herbivores.

The 'Bi' Gene Clusters

In cucumber, melon, and watermelon, the genes for cucurbitacin biosynthesis are often found physically grouped together on a chromosome in what is known as a biosynthetic gene cluster.[8] This clustering is evolutionarily advantageous as it facilitates the co-inheritance and co-regulation of the entire pathway. A typical cluster contains the cornerstone Bi (OSC) gene, several CYP450 genes, and an acyltransferase (ACT) gene.[5]

Master Regulators: bHLH Transcription Factors

The expression of the genes within the Bi cluster is controlled by master regulatory switches. These are typically basic helix-loop-helix (bHLH) transcription factors.[10] In cucumber and melon, distinct bHLH proteins have been identified that activate the pathway in different tissues. For example, in melon, the transcription factor CmBt specifically activates cucurbitacin B synthesis in the fruit, while CmBr controls its synthesis in the roots.[7][10] A mutation in the fruit-specific transcription factor is a key reason why domesticated melons are not bitter, whereas their wild relatives are.[5]

dot digraph "Regulatory Network" { graph [size="6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} END_DOT Caption: Transcriptional regulation of the cucurbitacin pathway.

A Researcher's Toolkit: Methodologies for Pathway Elucidation

Unraveling a complex biosynthetic pathway like that of isocucurbitacin B requires a multi-pronged approach combining genomics, biochemistry, and analytical chemistry.

Gene Discovery: A Comparative Genomics Workflow

The conservation of the Bi gene clusters across different cucurbit species provides a powerful tool for gene discovery.[5] By comparing the genomes of a cucurbitacin-producing species (like a wild bitter melon) with a non-producing species (like a domesticated melon), researchers can identify the entire biosynthetic gene cluster within a specific genomic locus.

dot digraph "Gene Discovery Workflow" { graph [rankdir="TB", size="10,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} END_DOT Caption: A typical workflow for identifying cucurbitacin biosynthetic genes.

Functional Characterization: Heterologous Expression and In Vitro Assays

Once candidate genes are identified, their function must be validated experimentally. The gold-standard approach is heterologous expression, where the gene is transferred to and expressed in a host organism that does not normally produce cucurbitacins.

Causality Behind Experimental Choices:

-

Host Selection: Baker's yeast (Saccharomyces cerevisiae) is an ideal host for expressing plant CYPs. This is because yeast is a eukaryote and possesses the necessary ancillary enzymes, like cytochrome P450 reductase, which provides the electrons required for CYP catalytic activity.[9]

-

Substrate Provision: To test the function of a specific enzyme, its predicted substrate must be provided. For example, to test a candidate CYP suspected of acting on cucurbitadienol, yeast strains engineered to produce cucurbitadienol are used as the chassis.

Step-by-Step Protocol: Functional Assay of a Candidate CYP

-

Gene Cloning: Amplify the full-length coding sequence of the candidate CYP gene from plant cDNA. Clone this sequence into a yeast expression vector.

-

Yeast Transformation: Transform the expression vector into a yeast strain that has been engineered to produce the precursor, cucurbitadienol.

-

Culturing and Induction: Grow the transformed yeast culture in an appropriate medium. Induce the expression of the candidate CYP gene using an inducible promoter (e.g., GAL1 promoter induced by galactose).

-

Incubation: Allow the culture to grow for 48-72 hours, during which the expressed CYP enzyme will act on the available cucurbitadienol substrate.

-

Metabolite Extraction: Pellet the yeast cells by centrifugation. Extract the triterpenoids from both the cell pellet and the supernatant using an organic solvent like ethyl acetate.

-

Analysis: Evaporate the solvent and redissolve the extract in methanol. Analyze the product profile using LC-MS to identify the novel hydroxylated or oxidized product formed by the CYP.

-

Validation: Compare the mass spectrum and retention time of the new peak with that of an authentic standard, if available. For novel compounds, purification and structure elucidation by NMR are required.[12]

Metabolite Profiling: Analytical Techniques

Accurate detection and quantification of cucurbitacins are essential for validating gene function and for quality control in drug development. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful technique.

| Technique | Principle | Speed | Sensitivity | Application |

| HPTLC | Separation on a silica plate followed by visualization under UV light. | Very Fast | Low (ng range) | Rapid screening of many samples (e.g., in breeding). |

| HPLC-UV | Separation on a column with detection by UV absorbance. | Moderate | Medium (ng range) | Quantification of known cucurbitacins with standards. |

| LC-MS/MS | Separation on a column coupled to a mass spectrometer for detection. | Moderate | Very High (pg range) | Identification and quantification of known and unknown cucurbitacins; validation of enzyme assays.[13] |

Bioengineering and Future Prospects: Heterologous Production

The complexity of the isocucurbitacin B structure makes chemical synthesis challenging and economically unviable. Therefore, a major goal for drug development is the heterologous production of this compound in a microbial host. By identifying the complete set of biosynthetic genes (OSC, all CYPs, ACT, and the putative isomerase), it is theoretically possible to transfer the entire pathway into an organism like yeast.

This synthetic biology approach offers several advantages:

-

Sustainability: Production in fermenters avoids reliance on potentially slow-growing or endangered plant sources.

-

Scalability: Fermentation can be scaled up to produce industrial quantities of the pure compound.

-

Optimization: The pathway can be fine-tuned within the microbial host to maximize yield and minimize the production of unwanted byproducts.

The primary challenge remains the identification of the final gene(s) responsible for the formation of isocucurbitacin B. Once discovered, this will unlock the potential for its large-scale, sustainable production for preclinical and clinical development.

Conclusion

The biosynthesis of isocucurbitacin B is a complex, multi-step process rooted in the well-defined pathway of its isomer, cucurbitacin B. The pathway is initiated by the gateway enzyme cucurbitadienol synthase and proceeds through a series of intricate tailoring reactions catalyzed by CYPs and an ACT, all under the tight control of bHLH transcription factors. While the specific enzyme that defines the "iso" form of cucurbitacin B remains to be discovered, the powerful combination of comparative genomics, heterologous expression, and sensitive analytical methods provides a clear roadmap for its eventual identification. The elucidation of the complete pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of this potent, pharmacologically active molecule.

References

Please note: For brevity, this list is a selection of key references. A comprehensive literature search is recommended for in-depth study.

-

Zhou, Y., et al. (2016). Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae. Nature Plants, 2(11), 16183. [Link]

-

Kim, Y. M., et al. (2020). Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance. Scientific Reports, 10(1), 13781. [Link]

-

Chai, Y., & Sun, Y. (2025). Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops. Vegetable Research, 5, e001. [Link]

-

Chai, Y., & Sun, Y. (2025). Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops. Vegetable Research, 5, e001. [Link]

-

Ma, L., et al. (2024). Aquilaria sinensis: An Upstart Resource for Cucurbitacin Production Offers Insights into the Origin of Plant Bitter (Bi) Gene Clusters. Plants, 13(2), 260. [Link]

-

Al-Taweel, A. M., et al. (2018). Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation. BMC Complementary and Alternative Medicine, 18(1), 285. [Link]

-

Kim, Y. M., et al. (2020). Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance. ResearchGate. [Link]

-

Bean, M. F., et al. (1985). Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora. Journal of Natural Products, 48(3), 500. [Link]

-

Lee, D. H., et al. (2014). Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis. Journal of Natural Products, 77(9), 2040-2047. [Link]

-

Sreelatha, S., et al. (2022). Cucurbitacin B, Purified and Characterized From the Rhizome of Corallocarpus epigaeus Exhibits Anti-Melanoma Potential. Frontiers in Oncology, 12, 881663. [Link]

-

Nidhi, et al. (2022). Structural differences between cucurbitacin B and cucurbitacin D. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities. Molecules, 29(18), 4158. [Link]

-

Kadhim, H. M., et al. (2020). Isolation and Identification of two Cucurbitacins B and E, and Detection of Phytosterols in Cucurbita pepo L. Impactfactor.org. [Link]

-

Bean, M. F., et al. (1985). Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora. PubMed. [Link]

-

Chen, J. C., et al. (2005). Cucurbitacins and cucurbitane glycosides: structures and biological activities. Natural Product Reports, 22(3), 386-399. [Link]

-

Li, Y., et al. (2022). Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents. Molecules, 27(15), 4996. [Link]

- Halaweish, F. T. (1999). Method of isolating cucurbitacin.

-

Sun, L., et al. (2024). Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities. National Institutes of Health. [Link]

-

Zhang, M., et al. (2024). Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent. Molecules, 29(11), 2636. [Link]

Sources

- 1. Cucurbitacins and cucurbitane glycosides: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]

- 8. researchgate.net [researchgate.net]

- 9. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. maxapress.com [maxapress.com]

- 11. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. impactfactor.org [impactfactor.org]

Chemical structure and stereochemistry of Isocucurbitacin B

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isocucurbitacin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocucurbitacin B is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitacin family, a class of compounds renowned for their diverse and potent biological activities, particularly their cytotoxic effects against various cancer cell lines.[1][2] Found in plants such as Trichosanthes hupehensis and Helicteres isora, its complex molecular architecture presents a compelling subject for stereochemical analysis and a promising scaffold for therapeutic development.[1][3][4] This guide provides a detailed examination of the chemical structure and absolute stereochemistry of Isocucurbitacin B, outlines the experimental methodologies crucial for its structural elucidation, and contextualizes its structural features within its known mechanisms of biological action.

Molecular Architecture of Isocucurbitacin B

The structural foundation of Isocucurbitacin B is the cucurbitane skeleton, a modified lanostane framework characterized by a 19-(10→9β)-abeo-10α-lanost-5-ene core. This intricate tetracyclic system is highly oxygenated, featuring a specific arrangement of functional groups that define its chemical identity and reactivity.

1.1. Core Structure and Functional Groups

The definitive chemical identity of Isocucurbitacin B is captured by its molecular formula and systematic IUPAC name.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₆O₈ | PubChem CID: 5352014[3] |

| Molecular Weight | 558.7 g/mol | PubChem CID: 5352014[3] |

| CAS Number | 17278-28-3 | PubChem CID: 5352014[3] |

| IUPAC Name | [(E,6R)-6-[(3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | PubChem CID: 5352014[3] |

The structure features several key functional groups appended to the tetracyclic core and its side chain:

-

Ketone Groups: Located at positions C-2 and C-11.

-

Hydroxyl Groups: Situated at C-3 and C-16 on the ring system, and at C-6 on the side chain.

-

Acetate Ester: An acetoxy group is attached to the side chain.

-

Alkene Group: A double bond exists between C-5 and C-6 in the B-ring of the tetracyclic system.

-

α,β-Unsaturated Ketone: The side chain contains a conjugated system with a double bond and a ketone, which is a potential Michael acceptor and a site of significant biological interaction.

The positional arrangement of the oxygenated functions on Ring A (a 3-hydroxy and a 2-keto group) is a key feature that distinguishes Isocucurbitacin B from its well-studied isomer, Cucurbitacin B, which possesses a 2-hydroxy and a 3-keto group.[3][5]

Caption: Simplified 2D representation of Isocucurbitacin B.

The Critical Role of Stereochemistry

The biological function of a complex molecule like Isocucurbitacin B is inextricably linked to its three-dimensional shape. The specific spatial arrangement of atoms, or stereochemistry, governs its ability to bind with high affinity and specificity to molecular targets such as enzymes and signaling proteins.

2.1. Chiral Centers and Absolute Configuration

Isocucurbitacin B is a chiral molecule possessing numerous stereogenic centers. The absolute configuration at these centers has been determined through extensive spectroscopic analysis and, for related compounds, X-ray crystallography.[6] The IUPAC name precisely defines the stereochemistry:

-

Tetracyclic Core: 3S, 8S, 9R, 10R, 13R, 14S, 16R, 17R

-

Side Chain: 6R

This specific combination of stereoisomers is what constitutes the naturally occurring and biologically active form of the molecule. The fusion of the rings creates a rigid, conformationally restrained structure. Based on analyses of related cucurbitacins, Rings A and C typically adopt a stable chair conformation, while the five-membered Ring D and the unsaturated Ring B assume half-chair or envelope conformations.[6]

2.2. Side Chain Geometry

The side chain's geometry is also critical. The double bond between C-3 and C-4 of the heptene chain has an (E)-configuration , which dictates the spatial relationship of the substituents and the overall trajectory of the side chain relative to the steroidal core. This defined geometry is essential for proper orientation within the binding pockets of target proteins.

Methodologies for Structural Elucidation

Determining the intricate structure of a novel natural product is a multi-step process that relies on the synergistic application of modern analytical techniques.

3.1. Spectroscopic Analysis: NMR and Mass Spectrometry

The primary toolkit for elucidating the planar structure and stereochemical details involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Causality and Rationale: High-Resolution Mass Spectrometry (HR-MS) provides the elemental composition, allowing for the unambiguous determination of the molecular formula.[7] NMR spectroscopy is the cornerstone for mapping the molecular framework. 1D NMR (¹H and ¹³C) identifies the chemical environments of all hydrogen and carbon atoms, while 2D NMR experiments (such as COSY, HSQC, and HMBC) reveal connectivity, establishing which atoms are bonded to each other through one or more bonds. Advanced techniques like NOESY can reveal through-space proximities, providing crucial data for stereochemical assignments.[8][9]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a pure sample (1-5 mg) of Isocucurbitacin B in a deuterated solvent (e.g., CDCl₃, Pyridine-d₅) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize signal overlap.[8]

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz). This includes:

-

¹H NMR for proton chemical shifts and coupling constants.

-

¹³C NMR for carbon chemical shifts.

-

2D COSY (¹H-¹H Correlation Spectroscopy) to identify proton-proton spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems and assembling the complete carbon skeleton.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, which helps define relative stereochemistry.

-

-

Data Analysis: Integrate and analyze the spectral data to piece together molecular fragments and ultimately assemble the complete structure, assigning all chemical shifts and confirming stereochemical relationships.

3.2. X-ray Crystallography: The Definitive Proof

For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.

-

Causality and Rationale: This technique relies on the diffraction of X-rays by a highly ordered crystal lattice. The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional electron density map of the molecule, from which atomic positions can be determined with high precision.[10][11] This method bypasses the ambiguities that can sometimes arise from interpreting complex NMR data for large molecules.

Experimental Workflow: X-ray Crystallography

-

Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of Isocucurbitacin B. This is typically achieved by slow evaporation of a solvent from a saturated solution of the pure compound, screening various solvents and conditions.[12]

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a focused beam of monochromatic X-rays. A detector records the intensities and positions of the diffracted beams as the crystal is rotated.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

Caption: Workflow for the structural elucidation of natural products.

Structure-Activity Relationship: Biological Context

The precise three-dimensional structure of Isocucurbitacin B is the basis for its potent anti-cancer activity. It functions by interacting with and modulating key cellular signaling pathways that are often dysregulated in cancer.

-

Mechanism of Action: Isocucurbitacin B has been shown to inhibit several critical pro-survival signaling pathways, including the PI3K/AKT , MAPK , and STAT3 pathways.[13] Furthermore, it directly targets and promotes the downregulation of Caveolin 1 (CAV1) , a protein implicated in glioma progression.[14] The inhibition of these pathways disrupts fundamental cellular processes in cancer cells, leading to cell cycle arrest at the G2/M phase, induction of apoptosis (programmed cell death), and the suppression of cell proliferation, migration, and invasion.[13][14]

Caption: Isocucurbitacin B inhibits key oncogenic signaling pathways.

Conclusion

Isocucurbitacin B is a structurally complex and stereochemically rich tetracyclic triterpenoid. Its well-defined three-dimensional architecture, determined through rigorous spectroscopic and crystallographic methods, is directly responsible for its significant cytotoxic and anti-cancer properties. A thorough understanding of its structure and stereochemistry is paramount for elucidating its mechanism of action, guiding synthetic modification efforts, and ultimately unlocking its full potential as a lead compound in the development of novel therapeutics.

References

-

Isocucurbitacin B | C32H46O8 | CID 5352014 . PubChem, National Institutes of Health. [Link]

-

Multifaceted Therapeutic Impacts of Cucurbitacin B: Recent Evidences From Preclinical Studies . PubMed. [Link]

-

Isocucurbitacin B inhibits gliomas through the promotion of anoikis by targeting caveolin 1 . PubMed. [Link]

-

Cucurbitacin B and Isocucurbitacin B: Cytotoxic Components of Helicteres isora | Request PDF . ResearchGate. [Link]

-

Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities . MDPI. [Link]

-

(+)-Cucurbitacin B | C32H46O8 | CID 5281316 . PubChem, National Institutes of Health. [Link]

-

Chemical structure of cucurbitacin B . ResearchGate. [Link]

-

Pharmacokinetics and Biological Activity of Cucurbitacins . PubMed Central, National Institutes of Health. [Link]

-

Cucurbitacin B and Isocucurbitacin B: Cytotoxic Components of Helicteres isora . ACS Publications. [Link]

-

High-field 1H-NMR spectral analysis of some cucurbitacins . PubMed, National Institutes of Health. [Link]

-

Pharmacokinetics and Biological Activity of Cucurbitacins . ResearchGate. [Link]

-

CAS 17278-28-3 | Isocucurbitacin B . Biopurify. [Link]

-

Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora . PubMed, National Institutes of Health. [Link]

-

Isocucurbitacin B . Wikidata. [Link]

-

High-Field 1 H-nmr Spectral Analysis of Some Cucurbitacins . Scite. [Link]

-

(a) The chemical and X‐ray crystal structures of cucurbit[15]uril... . ResearchGate. [Link]

-

Stereochemistry of the cucurbitacins. Crystal and molecular structure and absolute configuration of datiscoside bis-(p-iodobenzoate) dihydrate . Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]

-

High-field 1H-NMR spectral analysis of some cucurbitacins . Semantic Scholar. [Link]

-

Structure Elucidation and Isotopic Labeling Experiments Provide Insights into the Biosynthesis of Three Phytochemicals... . Purdue e-Pubs. [Link]

-

Synthesis and Structural Elucidation of P-stereogenic Coumarins . MDPI. [Link]

-

target proteins & x-ray crystallography . YouTube. [Link]

-

X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery . PubMed Central, National Institutes of Health. [Link]

-

SECTION 2: STRUCTURAL ELUCIDATION OF . Pure and Applied Chemistry. [Link]

-

Structural elucidation of Natural compounds . SlideShare. [Link]

-

Protein crystallization for X-ray crystallography . PubMed, National Institutes of Health. [Link]

-

x Ray crystallography . PubMed Central, National Institutes of Health. [Link]

-

Chiral vs Achiral Molecules - Chirality Carbon Centers, Stereoisomers... . YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]

- 3. Isocucurbitacin B | C32H46O8 | CID 5352014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereochemistry of the cucurbitacins. Crystal and molecular structure and absolute configuration of datiscoside bis-(p-iodobenzoate) dihydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chimica.unicam.it [chimica.unicam.it]

- 8. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-field 1H-NMR spectral analysis of some cucurbitacins. | Semantic Scholar [semanticscholar.org]

- 10. youtube.com [youtube.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Isocucurbitacin B inhibits gliomas through the promotion of anoikis by targeting caveolin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities [mdpi.com]

Isocucurbitacin B: A Technical Guide to its Anticancer Mechanism of Action

Abstract

Isocucurbitacin B, a tetracyclic triterpenoid compound, has emerged as a molecule of interest in oncology research. As a structural isomer of the more extensively studied Cucurbitacin B, it shares a promising profile of anticancer activities. This technical guide provides an in-depth exploration of the known and inferred mechanisms of action of Isocucurbitacin B in cancer cells. We will dissect its impact on critical signaling pathways, including PI3K/AKT and MAPK, and detail its role in inducing apoptosis and inhibiting cell migration. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current data, field-proven experimental methodologies, and the causal logic behind these scientific investigations. While direct research on Isocucurbitacin B is still developing, this guide leverages the substantial body of work on its close analogues to present a comprehensive mechanistic framework.

Introduction: The Therapeutic Potential of Isocucurbitacin B

Isocucurbitacin B belongs to the cucurbitacin family, a class of bitter-tasting compounds found predominantly in plants of the Cucurbitaceae family. These compounds are known for their wide range of biological activities, with particular attention paid to their cytotoxic and antitumor properties. Isocucurbitacin B, along with its isomer Cucurbitacin B, has been identified as a cytotoxic component in plants like Helicteres isora. While much of the mechanistic research has focused on Cucurbitacin B, dedicated studies on Isocucurbitacin B are beginning to illuminate its specific actions against cancer cells, revealing it as a promising candidate for further therapeutic development. This guide will focus on the direct evidence available for Isocucurbitacin B and supplement it with validated mechanisms from its close structural relatives to provide a holistic view.

Core Anticancer Mechanisms of Isocucurbitacin B

The anticancer efficacy of Isocucurbitacin B stems from its ability to modulate multiple, often interconnected, cellular processes. The primary mechanisms identified are the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that govern cell growth, proliferation, and survival.

Inhibition of Pro-Survival Signaling Pathways

Research has demonstrated that Isocucurbitacin B exerts significant inhibitory effects on critical signaling cascades that are frequently hyperactivated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Studies on glioma cells have shown that Isocucurbitacin B can inhibit the growth of these cancer cells by targeting the PI3K/AKT pathway.[1][2][3] This inhibition disrupts the downstream signaling that would otherwise promote cell survival and proliferation.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that controls cell growth, differentiation, and stress responses. Evidence from glioma studies also points to the involvement of the MAPK pathway in the mechanism of action of Isocucurbitacin B.[1][2][3] By interfering with this pathway, Isocucurbitacin B can suppress the signals that drive cancer cell proliferation.

The diagram below illustrates the inhibitory effect of Isocucurbitacin B on these two key signaling pathways.

Induction of Apoptosis

Isocucurbitacin B has been shown to induce apoptosis in glioma cells.[1][2][3] This programmed cell death is achieved through the inhibition of anti-apoptotic proteins like BCL-2.[1][2][3] The downregulation of BCL-2 disrupts the mitochondrial membrane integrity, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in cell death.

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. Isocucurbitacin B has demonstrated the ability to inhibit the invasion and migration of glioma cells.[1][2][3] This is accomplished by suppressing the activity of matrix metalloproteinases (MMP-2/9) and downregulating proteins associated with epithelial-mesenchymal transition (EMT), such as N-cadherin and Vimentin.[1][2][3]

Comparative Insights from Cucurbitacin B

Due to the limited number of studies focused solely on Isocucurbitacin B, it is scientifically valuable to consider the well-documented mechanisms of its isomer, Cucurbitacin B. These findings provide a predictive framework for the potential activities of Isocucurbitacin B.

The JAK/STAT Pathway

A primary and extensively studied target of Cucurbitacin B is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[4][5][6] Persistent activation of STAT3 is a key driver in many cancers, promoting proliferation, survival, and angiogenesis while suppressing antitumor immunity. Cucurbitacin B has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby blocking this pro-oncogenic signaling cascade.[5][7] Given the structural similarity, it is plausible that Isocucurbitacin B may also exert inhibitory effects on the JAK/STAT pathway.

The following diagram outlines the proposed inhibition of the JAK/STAT pathway.

Cell Cycle Arrest

Cucurbitacin B is a potent inducer of cell cycle arrest, typically at the G2/M phase.[5][8] This is achieved by downregulating key cell cycle regulatory proteins such as Cyclin B1 and CDK1.[5] This disruption of the cell cycle machinery prevents cancer cells from progressing through mitosis, ultimately leading to apoptosis.

Anti-Angiogenesis

The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Cucurbitacin B has been shown to possess anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[9][10] This effect is often mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[9]

Quantitative Data Summary

While comprehensive quantitative data for Isocucurbitacin B is not yet widely available, research on Cucurbitacin B provides valuable context for its potency. The following table summarizes representative IC50 values for Cucurbitacin B across various cancer cell lines. It is important to note that the efficacy of Isocucurbitacin B may differ.

| Cancer Type | Cell Line | IC50 (Cucurbitacin B) | Reference |

| Pancreatic Cancer | 7 cell lines | ~100 nM | [5] |

| Prostate Cancer | PC3 | 5-25 µM (viability reduction) | [4] |

| Breast Cancer | MDA-MB-231, 4T1 | Not specified (effective at sub-IC50) | [10] |

| Osteosarcoma | U-2 OS | 20-100 µM (viability reduction) | [7] |

Experimental Protocols

The following protocols are representative of the methodologies used to elucidate the mechanisms of action for cucurbitacins and can be adapted for the study of Isocucurbitacin B.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Isocucurbitacin B (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins.

Protocol:

-

Culture cells to 70-80% confluency and treat with Isocucurbitacin B at desired concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-STAT3, STAT3, BCL-2, Cyclin B1, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The workflow for this protocol is depicted below.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.

Protocol:

-

Treat cells with Isocucurbitacin B as described for the viability assay.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion and Future Directions

Isocucurbitacin B is a natural compound with demonstrated anticancer activity, particularly against glioma cells, through the inhibition of the PI3K/AKT and MAPK signaling pathways, induction of apoptosis, and suppression of cell migration. While its structural similarity to Cucurbitacin B suggests a broader range of mechanisms, including inhibition of the JAK/STAT pathway and induction of cell cycle arrest, further direct investigation is required to fully elucidate its molecular targets and signaling effects across a wider spectrum of cancers. The experimental frameworks provided in this guide offer a robust starting point for these future investigations. As research progresses, a more detailed understanding of Isocucurbitacin B's unique pharmacological profile will be crucial for its potential development as a novel therapeutic agent in oncology.

References

-

Song, Y., et al. (2024). Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a. Cancer Drug Resistance. [Link]

-

Al-Afnan, A., et al. (2022). Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade. Molecules. [Link]

-

ResearchGate. (2024). (PDF) Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a. ResearchGate. [Link]

-

Thoennissen, N. H., et al. (2009). Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells. Cancer Research. [Link]

-

Shi, X., et al. (2024). Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent. Molecules. [Link]

-

Zhang, M., et al. (2017). Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways. Oncology Reports. [Link]

-

Li, J., et al. (2018). Cucurbitacin B inhibits tumor angiogenesis by triggering the mitochondrial signaling pathway in endothelial cells. International Journal of Molecular Medicine. [Link]

-

Sinha, S., et al. (2016). Cucurbitacin B inhibits breast cancer metastasis and angiogenesis through VEGF-mediated suppression of FAK/MMP-9 signaling axis. The International Journal of Biochemistry & Cell Biology. [Link]

-

Song, Y., et al. (2024). Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a. PubMed. [Link]

-

Chan, K. T., et al. (2010). Cucurbitacin B induces apoptosis and S phase cell cycle arrest in BEL-7402 human hepatocellular carcinoma cells and is effective via oral administration. Cancer Letters. [Link]

-

Zhang, M., et al. (2017). Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways. PubMed Central. [Link]

-

Al-Sheddi, E. S., et al. (2018). The Role of Cucurbitacins in Combating Cancers. Pharmacognosy Reviews. [Link]

-

Liu, Y., et al. (2014). Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells. Molecular Medicine Reports. [Link]

Sources

- 1. Cucurbitacin B-induced G2/M cell cycle arrest of conjunctival melanoma cells mediated by GRP78–FOXM1–KIF20A pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cucurbitacin B inhibits breast cancer metastasis and angiogenesis through VEGF-mediated suppression of FAK/MMP-9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cucurbitacin B induces apoptosis in colorectal cells through reactive oxygen species generation and endoplasmic reticulum stress pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Isocucurbitacin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocucurbitacin B, a member of the vast and structurally diverse family of cucurbitacins, represents a significant milestone in the exploration of natural products for therapeutic applications. These tetracyclic triterpenoids, notorious for their bitter taste, are primarily produced by plants in the Cucurbitaceae family as a defense mechanism against herbivores.[1] However, their potent cytotoxic and anti-inflammatory properties have long attracted the attention of the scientific community. Isocucurbitacin B, an isomer of the more commonly known Cucurbitacin B, has emerged as a compound of interest due to its significant biological activities, including potent anticancer effects. This guide provides an in-depth technical overview of the discovery, history, isolation, and structural elucidation of Isocucurbitacin B, offering valuable insights for researchers in natural product chemistry and drug development.

The Dawn of a Discovery: Unraveling the Bitter Principles

The story of Isocucurbitacin B is intrinsically linked to the broader history of cucurbitacin research. The first crystalline bitter principle, later named α-elaterin (a cucurbitacin), was isolated as early as 1831.[1][2] However, it was not until the mid-20th century that systematic investigations into the "bitter principles" of the Cucurbitaceae family began in earnest. Pioneers in the field, such as P.R. Enslin in South Africa, laid the groundwork for the isolation and classification of this complex group of compounds.[3] These early studies focused on the chemical diversity and distribution of cucurbitacins within various plant species, setting the stage for the eventual discovery of numerous isomers and derivatives, including Isocucurbitacin B.

The First Isolation: A Seminal Report from Helicteres isora

While the cucurbitacin family was well-established by the 1980s, the discovery of Isocucurbitacin B is credited to a pivotal 1985 study by M. F. Bean, M. Antoun, D. Abramson, C. J. Chang, J. L. McLaughlin, and J. M. Cassady.[4] Their research, published in the Journal of Natural Products, detailed the isolation and identification of Cucurbitacin B and its isomer, Isocucurbitacin B, as the cytotoxic components of the plant Helicteres isora Linn.[4] This publication stands as the first definitive report of Isocucurbitacin B in the scientific literature.

The choice of Helicteres isora, commonly known as the Indian screw tree, for phytochemical investigation was likely driven by its use in traditional medicine.[5][6] Various parts of this plant have been used in Ayurvedic and other traditional systems to treat a range of ailments, hinting at the presence of bioactive compounds.[5][6] The work of Bean and his colleagues provided a crucial chemical basis for the observed therapeutic properties of this plant.

The Art of Separation: Isolating Isocucurbitacin B

A Generalized Protocol for Cucurbitacin Isolation:

-

Extraction: The dried and powdered plant material is typically subjected to solvent extraction. A common approach involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. For triterpenoids like Isocucurbitacin B, solvents such as methanol, ethanol, or chloroform are effective.

-

Fractionation: The crude extract, a complex mixture of various phytochemicals, is then fractionated. This is often achieved through liquid-liquid partitioning. For instance, a methanolic extract might be partitioned between water and a less polar solvent like ethyl acetate. The cucurbitacins, being moderately polar, would preferentially move into the organic phase.

-

Chromatographic Purification: The enriched fraction containing the cucurbitacins is then subjected to one or more chromatographic techniques to isolate the individual compounds. Column chromatography using silica gel or alumina is a standard method. Elution with a gradient of solvents allows for the separation of compounds with different polarities.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to ensure the high purity of the isolated compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed. This technique offers high resolution and is crucial for separating closely related isomers like Cucurbitacin B and Isocucurbitacin B.

Caption: Generalized workflow for the isolation of Isocucurbitacin B.

Deciphering the Molecular Architecture: Structural Elucidation

The characterization of a novel natural product hinges on the meticulous application of various spectroscopic techniques. For Isocucurbitacin B, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would have been indispensable in determining its precise molecular structure and stereochemistry.

Key Spectroscopic Techniques:

-

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and its elemental composition. High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular formula of Isocucurbitacin B, which is C₃₂H₄₆O₈.

-

¹H NMR (Proton NMR): This technique provides information about the number and types of protons in a molecule and their connectivity. The chemical shifts, integration, and coupling patterns of the proton signals in the ¹H NMR spectrum are crucial for piecing together the carbon skeleton and the relative stereochemistry of the molecule.

-

¹³C NMR (Carbon NMR): This technique provides information about the number and types of carbon atoms in a molecule. The chemical shifts of the carbon signals indicate the nature of the carbon atoms (e.g., carbonyl, olefinic, aliphatic).

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been instrumental in establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and the complete elucidation of the complex tetracyclic structure of Isocucurbitacin B.

The key difference between Cucurbitacin B and Isocucurbitacin B lies in the stereochemistry at a specific carbon atom, a subtle but significant distinction that would have been determined through careful analysis of the NMR data.

The Biological Significance of Isocucurbitacin B

Following its discovery, Isocucurbitacin B has been the subject of numerous studies to evaluate its biological activities. Like other cucurbitacins, it exhibits potent cytotoxic effects against a range of cancer cell lines.[7][8] Its mechanism of action is multifaceted and is an area of ongoing research.

Established Biological Activities:

-

Anticancer Activity: Isocucurbitacin B has demonstrated significant growth-inhibitory effects on various cancer cells.[7][8]

-

Anti-inflammatory Effects: Cucurbitacins, in general, are known to possess anti-inflammatory properties, and Isocucurbitacin B is no exception.

-

Cytotoxicity: The potent cytotoxic nature of Isocucurbitacin B is a double-edged sword, offering therapeutic potential while also necessitating careful consideration of its toxicity to healthy cells.[9]

Caption: Key biological activities of Isocucurbitacin B.

Biosynthesis of Cucurbitacins: Nature's Intricate Chemistry

The biosynthesis of cucurbitacins, including Isocucurbitacin B, is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene.[10] This pathway leads to the formation of the characteristic cucurbitane skeleton, which is then further modified by a series of oxidation, hydroxylation, and acetylation reactions to produce the vast array of cucurbitacin derivatives found in nature.[10] Understanding this biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.

Conclusion and Future Perspectives

The discovery of Isocucurbitacin B in 1985 marked a significant addition to the ever-expanding family of cucurbitacins. From its initial isolation from the traditionally used medicinal plant Helicteres isora to its subsequent characterization and biological evaluation, the journey of this molecule highlights the importance of natural product research in drug discovery. While its potent cytotoxicity presents challenges for therapeutic development, ongoing research into its mechanisms of action and the development of targeted delivery systems may unlock its full potential. The history of Isocucurbitacin B serves as a testament to the intricate chemistry of the natural world and the enduring quest to harness its power for human health.

References

- Bean, M. F., Antoun, M., Abramson, D., Chang, C. J., McLaughlin, J. L., & Cassady, J. M. (1985). Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora.

- Ganesan, K., & Gani, S. B. (Year). Preliminary Toxicity and Phytochemical Studies of Aqueous Bark Extract of Helicteres isora L.

- Kaushik, U., Aeri, V., & Mir, S. R. (2015).

- Kumar, G., & Murugesan, A. G. (2008). Chemopreventive and biological activities of Helicteres isora L. fruit extracts. PMC.

- Mahajan, R., & Itankar, P. (Year). Biological activities and functional role of Helicteres isora in plant-based therapeutics.

- Pandey, S., Patel, D., Mishra, P., & Tiwari, R. (2021). Morphological, phytochemical and pharmacological study of Helicteres isora (Marorphali). International Journal of Research in Pharmacy and Pharmaceutical Sciences.

- PubMed. (1985). Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora. PubMed.

- Rattanamaneerusmee, A., et al. (Year). Possible therapeutic potential of Helicteres isora (L.) and it's mechanism of action in diseases.

- SciSpace. (1985). Top 242 Journal of Natural Products papers published in 1985.

- Tambekar, D. H., & Bhutada, S. A. (Year). Biological activities and functional role of Helicteres isora in plant-based therapeutics.

- Wikipedia. (n.d.). Cucurbitacin.

- ACS Public

- World Journal of Biology Pharmacy and Health Sciences. (2025).

- Journal of Pharmacognosy and Phytochemistry. (2024).

- Zhou, Y., et al. (2016). Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae.

Sources

- 1. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. acs.org [acs.org]

- 4. Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. phytojournal.com [phytojournal.com]

- 8. biologyjournal.net [biologyjournal.net]

- 9. plantsjournal.com [plantsjournal.com]

- 10. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

Isocucurbitacin B's role as a secondary metabolite

An In-Depth Technical Guide to Isocucurbitacin B: A Secondary Metabolite with Potent Pharmacological Activity

Authored by a Senior Application Scientist

Abstract

Isocucurbitacin B, a tetracyclic triterpenoid secondary metabolite, is a member of the highly oxidized and biologically active cucurbitacin family. Primarily found in plants of the Cucurbitaceae and Rosaceae families, these compounds are noted for their bitter taste, which serves as a natural defense mechanism against herbivores.[1] Beyond its ecological role, Isocucurbitacin B has garnered significant attention within the scientific community for its potent cytotoxic, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of Isocucurbitacin B, delving into its biosynthesis, molecular mechanisms of action, and established protocols for its isolation and evaluation. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the therapeutic potential of this compelling natural product.

Introduction: The Chemical and Biological Landscape of Isocucurbitacin B

Isocucurbitacin B belongs to a class of tetracyclic triterpenoids known for their complex structures and significant bioactivities.[2] These compounds are synthesized by a variety of plants as a defense mechanism.[1] Isocucurbitacin B and its isomer, Cucurbitacin B, have been isolated from various sources, including Helicteres isora, Ipomopsis aggregata, and plants of the Cucurbita genus.[1][3][4] Their shared cucurbitane skeleton is characterized by extensive oxidation, contributing to their potent biological effects. While structurally similar, subtle differences between isomers can lead to variations in their pharmacological profiles. This guide will focus specifically on Isocucurbitacin B, elucidating its distinct role as a secondary metabolite and its potential as a therapeutic agent.

Biosynthesis: The Genesis of a Potent Triterpenoid

The biosynthesis of cucurbitacins, including Isocucurbitacin B, is a complex enzymatic process originating from the cyclization of 2,3-oxidosqualene.[5] This pathway involves key enzymes such as oxidosqualene cyclase (OSC), which forms the initial cucurbitadienol skeleton.[5] Subsequent modifications, including hydroxylation and acetylation, are carried out by cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs), leading to the diverse array of cucurbitacin structures.[6][7] The genes responsible for these enzymes are often found in conserved clusters within the plant genome.[6][8]

The proposed biosynthetic route begins with the cyclization of 2,3-oxidosqualene to produce cucurbitadienol. This core structure then undergoes a series of oxidative tailoring by CYP450s, followed by acetylation by ACTs to yield the final bioactive compounds like Isocucurbitacin B.[5][6]

Caption: Simplified biosynthetic pathway of Isocucurbitacin B.

Pharmacological Activities and Molecular Mechanisms

Isocucurbitacin B exhibits a broad spectrum of pharmacological activities, primarily centered on its anticancer and anti-inflammatory effects. Its potency stems from its ability to modulate multiple critical signaling pathways simultaneously.

Anticancer Activity

The anticancer properties of Isocucurbitacin B are well-documented, particularly against aggressive cancers like glioma.[9][10] Its mechanisms are multifaceted, involving the induction of programmed cell death (apoptosis and anoikis), cell cycle arrest, and inhibition of cell proliferation, migration, and invasion.[9][10]

Key Molecular Targets and Pathways:

-

PI3K/AKT, MAPK, and STAT3 Signaling: Isocucurbitacin B is a potent inhibitor of several key oncogenic signaling pathways.[9] It has been shown to suppress the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways in glioma and osteosarcoma cells.[9][11] Inhibition of these pathways disrupts fundamental cellular processes required for tumor growth and survival, including proliferation, differentiation, and apoptosis evasion.[9][11][12]

-

Caveolin 1 (CAV1) and Anoikis: A significant mechanism of action for Isocucucurbitacin B in glioma is the promotion of anoikis—a form of apoptosis induced by cell detachment from the extracellular matrix.[10] The compound directly binds to and promotes the downregulation of Caveolin 1 (CAV1), a protein implicated in glioma progression and resistance to anoikis.[10] By targeting CAV1, Isocucurbitacin B sensitizes glioma cells to detachment-induced death, thereby inhibiting metastasis.[10]

-

Cell Cycle Arrest: The compound effectively blocks the cell cycle at the G2/M phase.[9] This is achieved by reducing the expression of key cell cycle regulators like Cyclin A2 and Cyclin-Dependent Kinase 1 (CDK1).[9] This arrest prevents cancer cells from dividing and proliferating.

-

Induction of Apoptosis: Isocucurbitacin B induces apoptosis through the mitochondrial pathway, which involves the release of cytochrome c.[12][13] This leads to the activation of caspases, the executioners of apoptosis.

Caption: Anticancer mechanisms of Isocucurbitacin B.

Quantitative Anticancer Data:

| Cell Line | Cancer Type | Assay | IC₅₀ (µmol/L) | Duration (h) | Reference |

| U251 | Glioma | Proliferation | ~0.1-1 | 12-24 | [9] |

| U87 | Glioma | Proliferation | ~0.1-1 | 12-24 | [9] |

Anti-inflammatory Activity

Cucurbitacins are recognized for their potent anti-inflammatory effects.[14] They can inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) by suppressing the activity of cyclooxygenase-2 (COX-2).[14] Isocucurbitacin B and its related compounds also modulate key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome, reducing the expression of cytokines like TNF-α and various interleukins.[15][16][17] This broad-spectrum anti-inflammatory action makes Isocucurbitacin B a candidate for investigating treatments for chronic inflammatory conditions.[14]

Hepatoprotective Effects

The hepatoprotective properties of cucurbitacins are often linked to their anti-inflammatory and antioxidant capabilities.[15][16][18] By mitigating inflammatory responses and oxidative stress in the liver, compounds like Isocucurbitacin B may help protect against liver damage induced by various toxins.[18] Studies have shown that cucurbitacins can protect liver-derived cell lines from toxicity, suggesting a potential therapeutic role in liver diseases.[18]

Experimental Protocols: Isolation and Bioactivity Assessment

The transition from crude plant material to purified Isocucurbitacin B and subsequent biological testing requires a systematic and robust workflow. The choice of methodology is critical for ensuring the purity of the compound and the validity of the experimental results.

Extraction and Isolation Workflow